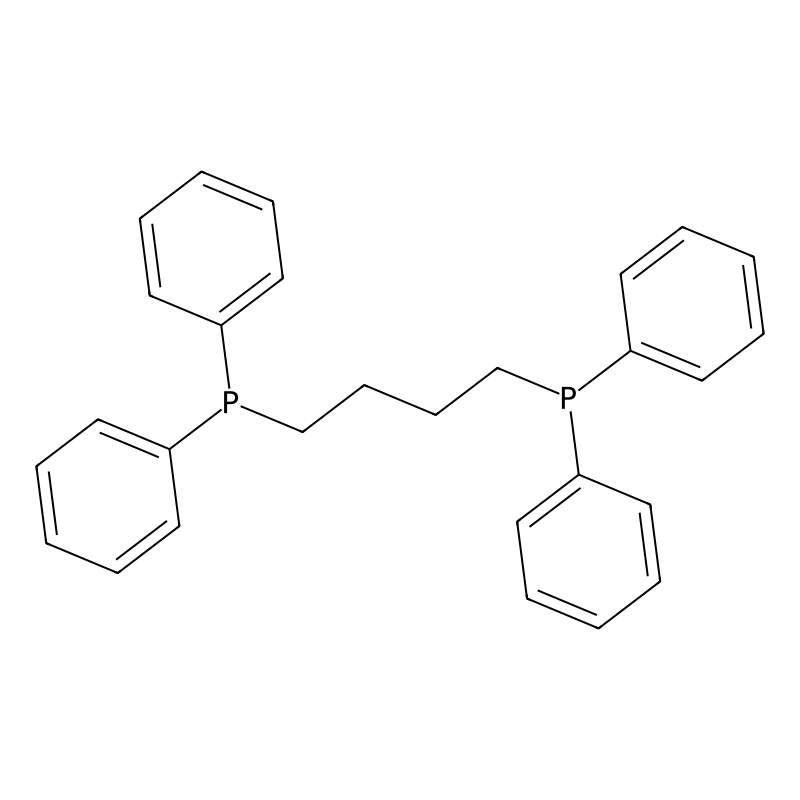

1,4-Bis(diphenylphosphino)butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Bis(diphenylphosphino)butane (dppb, CAS 7688-25-7) is a highly versatile bidentate diphosphine ligand characterized by its four-carbon alkyl backbone and a natural bite angle of approximately 94° to 98°. In industrial and laboratory procurement, dppb is primarily sourced as a critical supporting ligand for homogeneous palladium, rhodium, and platinum catalysts. Unlike its shorter-chain homologues, the C4 bridge of dppb imparts considerable conformational flexibility, reducing its strict propensity for rigid chelation and allowing it to adopt hemilabile or bridging coordination modes [1]. This specific structural profile makes dppb an essential precursor for catalytic processes that require transient open coordination sites, such as specialized cross-couplings, hydroformylations of reactive alkenes, and Baeyer-Villiger oxidations, where rigid or smaller bite-angle alternatives fail to achieve necessary turnover rates.

Generic substitution of dppb with closely related in-class analogs like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) routinely fails due to fundamental differences in chelate ring thermodynamics and bite angle rigidity. The shorter C2 and C3 backbones of dppe and dppp enforce highly stable, rigid 5- and 6-membered metallacycles that often over-stabilize intermediate species, thereby stalling migratory insertion or reductive elimination steps [1]. In contrast, the flexible 7-membered chelate formed by dppb allows for hemilability—the ability of one phosphine arm to temporarily detach—creating a vacant coordination site essential for substrate binding in sterically demanding catalytic cycles. Furthermore, substituting dppb with more rigid, large-bite-angle ligands drastically alters the electronic environment and metal-ligand covalency, making dppb uniquely non-interchangeable for processes requiring moderate electron density and high conformational adaptability [2].

References

Superior Catalytic Turnover in Baeyer-Villiger Oxidations

In the Pt- and Pd-catalyzed Baeyer-Villiger oxidation of ketones using hydrogen peroxide, the size of the diphosphine-metal ring directly dictates catalytic activity. Quantitative studies demonstrate that reactivity strictly follows the order of the carbon backbone length: dppm < dppe < dppp < dppb. The complex modified with dppb is the most active catalyst in this class, uniquely enabling the oxidation of acyclic ketones—a substrate class that smaller bite-angle analogs completely fail to activate [1].

| Evidence Dimension | Catalytic reactivity/turnover in Baeyer-Villiger oxidation |

| Target Compound Data | Pd/Pt-dppb complexes exhibit the highest activity, enabling acyclic ketone oxidation |

| Comparator Or Baseline | dppm, dppe, dppp analogs exhibit lower activity and restricted substrate scope |

| Quantified Difference | Reactivity scales strictly with backbone length (dppb > dppp > dppe > dppm) |

| Conditions | [(P−P)Pd(μ-OH)]2 2+ or Pt analogs with H2O2 at 25 °C |

For buyers formulating oxidation catalysts, dppb is the only viable ligand in this series that provides the necessary ring-size flexibility to achieve maximum turnover and process acyclic substrates.

Catalyst Stabilization in Reactive Alkene Hydroformylation

During the hydroformylation of reactive alkenes such as allyl alcohol, standard Rh/PPh3 catalysts rapidly deactivate. The addition of just over 1 equivalent of dppb to the rhodium precursor leads to a highly stable, active hydroformylation catalyst. In direct contrast, the use of dppe under identical conditions yields very poor selectivities and fails to stabilize the catalyst. Crucially, exceeding 2 equivalents of dppb leads to catalyst deactivation, highlighting the strict 1:1 stoichiometric requirement for formulation [1].

| Evidence Dimension | Catalyst stability and selectivity |

| Target Compound Data | Rh + ~1 eq dppb forms a stable, active catalyst with high selectivity |

| Comparator Or Baseline | Rh + dppe results in rapid deactivation and very poor selectivity |

| Quantified Difference | dppb prevents deactivation while dppe fails completely under identical conditions |

| Conditions | Rh-catalyzed hydroformylation of allyl alcohol |

This dictates exact procurement stoichiometry; buyers must source dppb for precise 1:1 ligand-to-metal formulations to maintain catalyst lifetime, whereas dppe cannot be substituted.

Prevention of Unreactive Pd(0) Species in Cross-Coupling Formulation

When generating active Pd(0) catalysts in situ from Pd(dba)2 and bidentate phosphines, the ligand-to-metal ratio is critical. Formulating with a 1:1 ratio of Pd(dba)2 to dppb rapidly generates the reactive Pd(dba)(dppb) complex, which successfully undergoes oxidative addition with aryl halides. However, a 1:2 ratio forms the thermodynamically stable but catalytically dead Pd(dppb)2 complex, which completely fails to react with phenyl iodide[1]. This behavior highlights a critical parameter for reproducible manufacturing.

| Evidence Dimension | Rate of oxidative addition with phenyl iodide |

| Target Compound Data | 1:1 Pd(dba)2 to dppb ratio forms reactive Pd(dba)(dppb) |

| Comparator Or Baseline | 1:2 Pd(dba)2 to dppb ratio forms unreactive Pd(dppb)2 |

| Quantified Difference | A 1:2 formulation ratio completely halts the oxidative addition step |

| Conditions | In situ catalyst generation in THF at 40 °C |

Industrial buyers must strictly control the procurement ratio of dppb to Pd precursors to 1:1; over-purchasing and over-loading the ligand will poison the cross-coupling cycle.

Hemilability and Bridging Propensity for Bimetallic Architectures

The four-carbon backbone of dppb imparts a natural bite angle of ~94°–98° and significant structural flexibility. Upon reaching the C4 linker of dppb, the ligand exhibits a reduced propensity for rigid mononuclear chelation compared to the highly stable 5- and 6-membered rings of dppe and dppp. This flexibility favors bridging bimetallic structures and hemilabile coordination modes, leading to different reactivity pathways and mechanisms that are inaccessible to the smaller bite-angle analogs[1].

| Evidence Dimension | Chelation propensity and coordination mode |

| Target Compound Data | dppb (C4 linker, ~94°-98° bite angle) favors hemilabile or bridging modes |

| Comparator Or Baseline | dppe (C2, 86°) and dppp (C3, 91°) favor rigid mononuclear chelation |

| Quantified Difference | dppb uniquely supports transient open coordination sites and bimetallic bridging |

| Conditions | General transition metal coordination (e.g., Ru, Au, Pd) |

For advanced catalyst design, dppb should be selected over dppe/dppp when the catalytic cycle requires hemilability or the stabilization of bimetallic frameworks.

Industrial Baeyer-Villiger Oxidations of Acyclic Ketones

Due to its superior catalytic turnover and unique ability to process acyclic substrates compared to dppe and dppp, dppb is the optimal ligand choice for formulating highly active Pt- and Pd-based Baeyer-Villiger oxidation catalysts [1].

Hydroformylation of Reactive Alkenes

For the hydroformylation of reactive alkenes like allyl alcohol, dppb is the preferred ligand. Formulating exactly 1 equivalent of dppb with a rhodium precursor prevents the rapid catalyst deactivation that plagues dppe-based systems [2].

Stoichiometrically Controlled Pd-Catalyzed Cross-Couplings

In industrial cross-coupling reactions requiring in situ catalyst generation, dppb is highly effective when procured and formulated at a strict 1:1 ratio with Pd(dba)2, ensuring rapid oxidative addition while avoiding the formation of catalytically dead bis-ligated species [3].

Synthesis of Bridged Bimetallic Catalyst Frameworks

When designing complex bimetallic catalysts (e.g., Ru-Au systems), the C4 backbone of dppb provides the necessary flexibility to bridge two distinct metal centers, a structural feat that rigid, smaller bite-angle ligands like dppe cannot achieve [4].

References

- [1] Organometallics. 'Diphosphine−Palladium and −Platinum Complexes as Catalysts for the Baeyer−Villiger Oxidation of Ketones.' ACS Publications.

- [2] IonicViper. 'Bimetallic Hydroformylation and Ligand Effects.'

- [3] Organometallics. 'Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands.' ACS Publications.

- [4] Heriot-Watt University. 'Catalytic applications of small bite-angle diphosphorus ligands with single-atom linkers.'

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (99.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (17.89%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2